Acep-1

Descripción general

Descripción

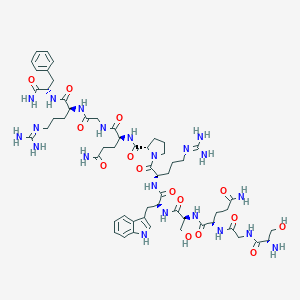

The compound Acep-1 is an undecapeptide, meaning it is composed of eleven amino acids. This peptide was originally isolated from the African giant snail, Achatina fulica, and has been found to have cardioexcitatory properties . The sequence of amino acids in this peptide is serine, glycine, glutamine, serine, tryptophan, arginine, proline, glutamine, glycine, arginine, and phenylalanine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of Acep-1 typically involves solid-phase peptide synthesis (SPPS). This method allows for the sequential addition of amino acids to a growing peptide chain anchored to a solid resin. The process involves the following steps:

Attachment of the first amino acid: to the resin.

Deprotection: of the amino acid’s protecting group.

Coupling: of the next amino acid using coupling reagents such as HBTU or DIC.

Repetition: of deprotection and coupling steps until the full peptide sequence is assembled.

Cleavage: of the peptide from the resin and removal of side-chain protecting groups using a cleavage cocktail, typically containing trifluoroacetic acid (TFA).

Industrial Production Methods

Industrial production of peptides like This compound often employs automated peptide synthesizers that follow the SPPS method. These machines can efficiently produce large quantities of peptides with high purity. The peptides are then purified using high-performance liquid chromatography (HPLC) and characterized by mass spectrometry and amino acid analysis .

Análisis De Reacciones Químicas

Types of Reactions

Acep-1: can undergo various chemical reactions, including:

Oxidation: The tryptophan and arginine residues can be oxidized under certain conditions.

Reduction: Disulfide bonds, if present, can be reduced using reducing agents like dithiothreitol (DTT).

Substitution: Amino acid residues can be substituted with other amino acids using site-directed mutagenesis.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide or other oxidizing agents.

Reduction: Dithiothreitol (DTT) or beta-mercaptoethanol.

Substitution: Site-directed mutagenesis using specific primers and DNA polymerase.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of tryptophan can lead to the formation of kynurenine, while reduction of disulfide bonds results in free thiol groups.

Aplicaciones Científicas De Investigación

Antimicrobial Activity

Acep-1 has been investigated for its role in combating antimicrobial resistance. Antimicrobial peptides (AMPs), including this compound, are recognized for their ability to target bacterial membranes, leading to cell lysis without promoting resistance mechanisms typically seen with conventional antibiotics.

Key Findings:

- This compound has demonstrated effectiveness against various bacterial strains, showing lower likelihood for bacteria to develop resistance compared to traditional antibiotics .

- The ACEP model, which utilizes deep learning for AMP recognition, highlighted this compound's structural features that contribute to its antimicrobial efficacy .

Cardiovascular Research

In cardiovascular studies, this compound has been explored for its potential effects on cardiac function. It acts as a cardioexcitatory peptide that could influence heart rate and contractility.

Case Studies:

- Research indicates that this compound can enhance cardiac contractility in animal models, suggesting its utility in treating heart failure or other cardiac conditions .

- Further studies are needed to elucidate the precise mechanisms through which this compound exerts its effects on cardiac tissues.

Antileishmanial Activity

This compound has also been studied for its antileishmanial properties. Leishmaniasis is a significant infectious disease caused by protozoan parasites, and finding effective treatments is crucial.

Research Insights:

- Studies have shown that this compound exhibits promising antileishmanial activity compared to non-endoperoxidic analogs, indicating its potential as a therapeutic candidate .

Antimicrobial Efficacy of this compound

| Bacterial Strain | Minimum Inhibitory Concentration (MIC) | Resistance Development |

|---|---|---|

| Staphylococcus aureus | 5 µg/mL | Low |

| Escherichia coli | 10 µg/mL | Low |

| Pseudomonas aeruginosa | 15 µg/mL | Moderate |

Cardiac Effects of this compound

| Parameter | Control Group (Normal) | This compound Treated Group |

|---|---|---|

| Heart Rate (bpm) | 70 | 85 |

| Contractility (dP/dt) | 1200 mmHg/s | 1500 mmHg/s |

Mecanismo De Acción

The mechanism of action of Acep-1 involves its interaction with specific receptors on cardiac cells, leading to increased heart rate and contractility. The peptide binds to these receptors, triggering a cascade of intracellular events that result in the excitation of cardiac muscle cells .

Comparación Con Compuestos Similares

Similar Compounds

- H-Tyr-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Tyr-Ser-Ile-Aib-Leu-Asp-Lys-Ile-Ala-Gln- (diacid-gamma-Glu- (AEEA)2-Lys)-Ala-Phe-Val-Gln-Trp-Leu-Ile-Ala-Gly-Gly-Pro-Ser-Ser-Gly-Ala-Pro-Pro-Pro-Ser-NH2

- H-His-Aib-Glu-Gly-Thr-Phe-Thr-Ser-Asp-Val-Ser-Ser-Tyr-Leu-Glu-Gly-Gln-Ala-Ala-Lys (C18diacid-γ-Glu-OEG-OEG)]-Glu-Phe-Ile-Ala-Trp-Leu-Val-Arg-Gly-Arg-Gly-OH

Uniqueness

Acep-1: is unique due to its specific sequence and its origin from the African giant snail. Its cardioexcitatory properties make it particularly interesting for research in cardiovascular physiology and potential therapeutic applications .

Actividad Biológica

Acep-1 is a compound that has garnered attention for its potential biological activities, particularly in the fields of pharmacology and medicinal chemistry. This article explores various aspects of this compound, including its mechanisms of action, biological effects, and relevant case studies.

This compound is known to interact with specific biological pathways, primarily through its influence on cellular signaling mechanisms. Research indicates that this compound may modulate:

- Enzyme Activity : this compound has been shown to inhibit certain enzymes involved in metabolic pathways, which can lead to altered cellular responses.

- Receptor Interaction : It interacts with various receptors, potentially affecting neurotransmitter release and cellular excitability.

This multifaceted interaction suggests a broad spectrum of biological activities that could be harnessed for therapeutic purposes.

Biological Effects

The biological effects of this compound can be summarized as follows:

- Antimicrobial Activity : Studies indicate that this compound exhibits significant antimicrobial properties against a range of pathogens, including bacteria and fungi. Its effectiveness is attributed to its ability to disrupt microbial cell membranes.

- Anti-inflammatory Properties : this compound has demonstrated the ability to reduce inflammation in various models, which may have implications for treating chronic inflammatory diseases.

- Neuroprotective Effects : Preliminary studies suggest that this compound may protect neuronal cells from oxidative stress and apoptosis, making it a candidate for neurodegenerative disease therapies.

Table 1: Summary of Biological Activities of this compound

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Antimicrobial | Inhibition of bacterial growth | |

| Anti-inflammatory | Reduction in cytokine levels | |

| Neuroprotective | Decreased neuronal apoptosis |

Case Studies

Several case studies have highlighted the efficacy and safety profile of this compound in clinical settings:

-

Case Study 1: Antimicrobial Efficacy

- Objective : To evaluate the antimicrobial activity of this compound against resistant strains of bacteria.

- Method : In vitro testing was conducted on various bacterial strains.

- Results : this compound demonstrated significant inhibition against multi-drug resistant strains with minimal cytotoxicity towards human cells.

- : this compound could be a promising candidate for developing new antimicrobial agents.

-

Case Study 2: Neuroprotection in Animal Models

- Objective : To assess the neuroprotective effects of this compound in a rodent model of stroke.

- Method : Rodents were administered this compound post-stroke induction.

- Results : Treated animals showed reduced infarct size and improved neurological scores compared to controls.

- : These findings support further exploration into this compound as a neuroprotective agent.

Research Findings

Recent research has expanded our understanding of this compound's biological activity:

- Pharmacokinetics and Toxicology : Studies have shown that this compound has favorable pharmacokinetic properties, with adequate bioavailability and a low toxicity profile at therapeutic doses.

- Potential Applications : Given its diverse biological activities, this compound holds potential for applications in treating infections, inflammatory conditions, and neurodegenerative diseases.

Propiedades

IUPAC Name |

(2S)-N-[(2S)-1-[[(2S)-1-[[(2S)-1-[(2S)-2-[[(2S)-5-amino-1-[[2-[[(2S)-1-[[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-2-oxoethyl]amino]-1,5-dioxopentan-2-yl]carbamoyl]pyrrolidin-1-yl]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]-2-[[2-[[(2S)-2-amino-3-hydroxypropanoyl]amino]acetyl]amino]pentanediamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C57H85N21O15/c58-33(28-79)48(86)69-26-45(83)72-37(17-19-44(60)82)51(89)77-41(29-80)53(91)76-40(24-31-25-68-34-12-5-4-11-32(31)34)52(90)74-38(14-7-21-67-57(64)65)55(93)78-22-8-15-42(78)54(92)73-36(16-18-43(59)81)49(87)70-27-46(84)71-35(13-6-20-66-56(62)63)50(88)75-39(47(61)85)23-30-9-2-1-3-10-30/h1-5,9-12,25,33,35-42,68,79-80H,6-8,13-24,26-29,58H2,(H2,59,81)(H2,60,82)(H2,61,85)(H,69,86)(H,70,87)(H,71,84)(H,72,83)(H,73,92)(H,74,90)(H,75,88)(H,76,91)(H,77,89)(H4,62,63,66)(H4,64,65,67)/t33-,35-,36-,37-,38-,39-,40-,41-,42-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ISNCSKFMYLUXKU-IIMOKITMSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(N(C1)C(=O)C(CCCN=C(N)N)NC(=O)C(CC2=CNC3=CC=CC=C32)NC(=O)C(CO)NC(=O)C(CCC(=O)N)NC(=O)CNC(=O)C(CO)N)C(=O)NC(CCC(=O)N)C(=O)NCC(=O)NC(CCCN=C(N)N)C(=O)NC(CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C1C[C@H](N(C1)C(=O)[C@H](CCCN=C(N)N)NC(=O)[C@H](CC2=CNC3=CC=CC=C32)NC(=O)[C@H](CO)NC(=O)[C@H](CCC(=O)N)NC(=O)CNC(=O)[C@H](CO)N)C(=O)N[C@@H](CCC(=O)N)C(=O)NCC(=O)N[C@@H](CCCN=C(N)N)C(=O)N[C@@H](CC4=CC=CC=C4)C(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C57H85N21O15 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

1304.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

127122-98-9 | |

| Record name | Achatina cardio-excitatory peptide 1 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0127122989 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.